N-{2-[(2E)-2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazinecarbonyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the bromophenylmethylidene hydrazine intermediate. This intermediate is then reacted with a methanesulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like acetonitrile, methanol, or water are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE include:
- Dichloroanilines
- Triazolo ring compounds
- Methylaervine
Uniqueness
What sets N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C17H18BrN3O3S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O3S/c1-13-6-8-16(9-7-13)21(25(2,23)24)12-17(22)20-19-11-14-4-3-5-15(18)10-14/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+ |
InChI Key |
TYEZAXLNSYEEJR-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=CC=C2)Br)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C |
Origin of Product |
United States |
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